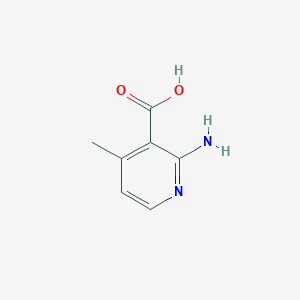

2-Amino-4-methylnicotinic acid

Description

BenchChem offers high-quality 2-Amino-4-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGIIWGQCIFWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370309 | |

| Record name | 2-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-82-3 | |

| Record name | 2-Amino-4-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38076-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Foundational Properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methylnicotinic Acid

In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The adage "a good drug is a balance of properties" holds especially true. While biological activity at the target of interest is the initial spark, it is the molecule's physicochemical properties that dictate its ability to navigate the complex biological milieu to reach that target, be absorbed, remain stable, and avoid off-target toxicities.[1][2] Neglecting this foundational characterization often leads to costly late-stage failures.[1]

This guide focuses on 2-Amino-4-methylnicotinic acid (CAS: 38076-82-3), a substituted pyridine carboxylic acid. Its structure is of significant interest to medicinal chemists, serving as a key intermediate and building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3] For any researcher or drug development professional working with this scaffold, a deep and early understanding of its physicochemical profile is not merely academic—it is a strategic imperative. These properties, including ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, are pivotal indicators that influence a molecule's behavior from the bench to the clinic.[4][5][6]

This document serves as a comprehensive technical resource, providing both the known computed data for 2-Amino-4-methylnicotinic acid and, critically, the detailed experimental frameworks required to generate definitive, high-quality data for its full characterization.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties begins with its identity and a summary of its predicted characteristics. These computed values, while not a substitute for experimental data, provide a valuable baseline for experimental design and hypothesis generation.

Table 1: Key Physicochemical Properties of 2-Amino-4-methylnicotinic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-4-methylpyridine-3-carboxylic acid | [7] |

| Synonyms | 2-Amino-4-methyl-3-pyridinecarboxylic acid | [8][9] |

| CAS Number | 38076-82-3 | [7][8] |

| Molecular Formula | C₇H₈N₂O₂ | [3][7] |

| Molecular Weight | 152.15 g/mol | [3][7] |

| Physical Appearance | Light yellow to light brown solid | [10] |

| Computed XLogP3 | 0.9 | [7] |

| Predicted pKa (Acidic) | 2.34 ± 0.32 (Carboxylic Acid) | [10] |

| Predicted pKa (Basic) | Value not readily available; requires experimental determination | - |

Ionization State (pKa): The Primary Driver of Behavior

For an ionizable molecule, the acid dissociation constant, pKa, is arguably the most critical physicochemical parameter.[11] It governs the extent of ionization at a given pH, which in turn profoundly influences solubility, lipophilicity, permeability, and target binding.[12] 2-Amino-4-methylnicotinic acid is amphoteric, possessing both a basic amino group and pyridine nitrogen, and an acidic carboxylic acid group. Therefore, it will exist in different ionization states depending on the pH of its environment.

-

The Carboxylic Acid (pKa₁): The carboxylic acid group (-COOH) is acidic and will be predominantly in its neutral, protonated form at low pH. As the pH increases above its pKa, it will deprotonate to the negatively charged carboxylate (-COO⁻). The predicted pKa for this group is approximately 2.34.[10]

-

The Pyridine Nitrogen and Amino Group (pKa₂): The 2-amino group and the pyridine ring nitrogen are basic centers that will be protonated and positively charged at low pH. As the pH rises above their pKa, they will be deprotonated to their neutral forms. Understanding the pKa of the most basic center is crucial for predicting the charge at physiological pH.

The interplay of these groups means the molecule can exist as a cation, a zwitterion, or an anion. Accurately determining these pKa values is essential for interpreting any subsequent biological or chemical data.

Caption: Ionization states of 2-Amino-4-methylnicotinic acid across a pH gradient.

Lipophilicity (logP and logD): Gauging Membrane Affinity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

logP (Partition Coefficient): This is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Crucially, logP only describes the partitioning of the neutral species.[13]

-

logD (Distribution Coefficient): For an ionizable compound like 2-Amino-4-methylnicotinic acid, the logD is a more physiologically relevant metric. It measures the partition ratio of all species (neutral and ionized) at a specific pH.[13] The logD is therefore pH-dependent. Given that most drugs interact with the body at the pH of blood serum (~7.4), determining the logD at pH 7.4 is a standard and critical practice in drug discovery.

The computed XLogP3 of 0.9 suggests the neutral form of the molecule has low to moderate lipophilicity.[7] However, the experimental logD at pH 7.4 will provide the most accurate insight into its behavior in the body.

Aqueous Solubility: A Prerequisite for Efficacy

A drug must be in solution to be absorbed and to interact with its biological target.[14] Poor aqueous solubility can severely limit bioavailability and complicate the interpretation of in vitro assay results.[15] It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved first in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It is often used for early-stage screening to flag potential issues.[16][17]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated aqueous solution with excess solid present. It is crucial for lead optimization and formulation development.[15][16]

Experimental Protocols for Definitive Characterization

The following protocols describe standard, robust methods for experimentally determining the key physicochemical properties of 2-Amino-4-methylnicotinic acid.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: This method directly measures the pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the pH at which 50% of the functional group is ionized (the pKa). It is a fundamental and highly accurate method.[18]

Methodology:

-

Preparation: Accurately weigh ~1-5 mg of 2-Amino-4-methylnicotinc acid and dissolve in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture (if solubility is low). Ensure the compound is fully dissolved.

-

Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) immediately before use.

-

Titration (Acidic pKa): Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring. Begin recording the pH. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Titration (Basic pKa): In a separate experiment, dissolve the compound in water and titrate with a standardized strong acid (e.g., 0.1 M HCl), again recording pH versus the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the midpoint of the steepest part of the resulting sigmoid curve (the inflection point).[18] Alternatively, the pKa can be determined from the first derivative of the titration curve.

Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and relevant measure of a compound's solubility for formulation and biopharmaceutical assessment.[14]

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-Amino-4-methylnicotinic acid (enough so that solid remains visible) to a series of vials containing a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vials and agitate them on a shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Prepare a standard curve of the compound in the same buffer. Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[15]

-

Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Protocol 3: logD₇.₄ Determination via Shake-Flask Method

Causality: The shake-flask method is the traditional and most reliable technique for determining lipophilicity. It directly measures the partitioning of the compound between an aqueous and an organic phase at equilibrium.[19][20]

Methodology:

-

Phase Preparation: Prepare the two immiscible phases. The aqueous phase should be a buffer at the desired pH (e.g., pH 7.4 phosphate buffer). The organic phase is typically n-octanol. Pre-saturate each phase by mixing them vigorously and then allowing them to separate. This prevents volume changes during the experiment.[19]

-

Partitioning: Add a known amount of 2-Amino-4-methylnicotinic acid to a vial containing known volumes of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer.

-

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 2-4 hours) to allow the compound to reach partitioning equilibrium.[19]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[19]

-

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV), using a standard curve prepared in the respective solvent.

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: logD = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[20]

Physicochemical Profiling Workflow

The characterization of a novel compound is a multi-step process that integrates computational prediction with rigorous experimental validation. This workflow ensures that resources are used efficiently and that critical decisions are based on high-quality data.

Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.

Conclusion

2-Amino-4-methylnicotinic acid represents a valuable scaffold for medicinal chemistry. However, its potential can only be fully realized through a thorough and precise characterization of its fundamental physicochemical properties. While computational tools provide an excellent starting point, this guide underscores the indispensability of high-quality experimental data for pKa, aqueous solubility, and lipophilicity (logD). The protocols and workflow detailed herein provide a robust framework for researchers and drug development professionals to generate the critical data needed to make informed decisions, optimize molecular design, and ultimately increase the probability of success for therapeutic candidates derived from this important chemical entity.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- PubMed. (n.d.).

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- LookChem. (2023). What are the physicochemical properties of drug?.

- Benchchem. (n.d.).

- Bienta. (n.d.). Aqueous Solubility Assay.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- Longdom Publishing. (n.d.).

- PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid.

- MySkinRecipes. (n.d.). 2-Amino-4-methylnicotinic acid.

- PubMed. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- TU Wien's reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.

- Cambridge MedChem Consulting. (2019). LogD.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- PharmaTutor. (2013).

- PMC - NIH. (2013).

- ChemicalBook. (2025). 2-AMINO-4-METHYLNICOTINIC ACID, | 38076-82-3.

- ResearchGate. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF.

- CookeChem. (n.d.). 2-Amino-4-methylnicotinicacid , 95% , 38076-82-3.

- ChemWhat. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Amino-4-methylnicotinic acid.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylnicotinic acid [myskinrecipes.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-AMINO-4-METHYLNICOTINIC ACID, | 38076-82-3 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 2-Amino-4-methylnicotinicacid , 95% , 38076-82-3 - CookeChem [cookechem.com]

- 11. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Aqueous Solubility Assay | Bienta [bienta.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 2-Amino-4-methylnicotinic Acid (CAS: 38076-82-3): A Versatile Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 2-Amino-4-methylnicotinic acid, a key building block for the synthesis of advanced pharmaceutical agents. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the chemical properties, a plausible synthetic route, analytical characterization, and the strategic applications of this versatile heterocyclic compound.

Core Molecular Attributes and Physicochemical Properties

2-Amino-4-methylnicotinic acid, registered under CAS number 38076-82-3, is a substituted pyridine derivative featuring both an amino and a carboxylic acid functional group.[1][2] This unique arrangement of functional groups on the pyridine ring makes it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.[1]

The presence of the amino group at the 2-position and the carboxylic acid at the 3-position allows for a variety of chemical transformations. The amino group can act as a nucleophile or be transformed into various other functionalities, while the carboxylic acid is amenable to esterification and amidation reactions. The methyl group at the 4-position can influence the molecule's steric and electronic properties, which can be crucial for its interaction with biological targets.

Table 1: Physicochemical Properties of 2-Amino-4-methylnicotinic Acid

| Property | Value | Source |

| CAS Number | 38076-82-3 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1][3] |

| Appearance | Off-White Solid (Expected) | [4] |

| Topological Polar Surface Area | 76.2 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Storage Temperature | 2-8°C, under inert gas, protected from light | [1] |

Strategic Synthesis Pathway

Caption: Proposed Synthetic Workflow for 2-Amino-4-methylnicotinic Acid.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Ammonolysis of 2-Chloro-4-methyl-3-nitropyridine

-

Rationale: The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. Ammonia serves as the nucleophile to displace the chloride.

-

Procedure:

-

To a high-pressure autoclave, add 2-chloro-4-methyl-3-nitropyridine and a significant excess of aqueous ammonia (e.g., 28-30% solution).

-

Seal the vessel and heat to a temperature in the range of 150-180°C for several hours. The reaction progress should be monitored by TLC or HPLC.

-

After cooling to room temperature, carefully vent the autoclave.

-

The product, 2-amino-4-methyl-3-nitropyridine, can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate) after basification of the aqueous solution.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group needs to be reduced to an amino group to proceed with the subsequent diazotization step. Catalytic hydrogenation or reduction with a metal in acidic media are common and effective methods.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 2-amino-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,3-diamino-4-methylpyridine.

-

Step 3: Diazotization and Hydrolysis

-

Rationale: The newly formed amino group at the 3-position can be selectively diazotized and subsequently displaced by a hydroxyl group upon hydrolysis. The amino group at the 2-position is less reactive under these conditions.

-

Procedure:

-

Dissolve the 2,3-diamino-4-methylpyridine in a cold aqueous solution of a strong acid, such as sulfuric acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm it gently to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

-

Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate) and extract the product, 2-amino-4-methyl-3-hydroxypyridine, with an organic solvent.

-

Step 4: Carboxylation

-

Rationale: A Kolbe-Schmitt type reaction can be employed to introduce a carboxylic acid group onto the pyridine ring, ortho to the hydroxyl group.

-

Procedure:

-

The sodium salt of 2-amino-4-methyl-3-hydroxypyridine is prepared by treating it with a strong base like sodium hydroxide.

-

The dried salt is then heated under a high pressure of carbon dioxide.

-

Acidification of the reaction mixture will yield the final product, 2-Amino-4-methylnicotinic acid.

-

The product can be purified by recrystallization from a suitable solvent system.

-

Analytical Characterization: A Spectroscopic Approach

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-Amino-4-methylnicotinic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[6] Key expected absorptions include:

-

N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹).

-

O-H stretching of the carboxylic acid (a broad band in the region of 2500-3300 cm⁻¹).

-

C=O stretching of the carboxylic acid (a strong absorption around 1700 cm⁻¹).[7]

-

C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase HPLC method would be suitable for this analysis.[9][10]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 column is a common choice for separating small organic molecules.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance.

Applications in Drug Discovery and Development

2-Amino-4-methylnicotinic acid is a valuable building block for the synthesis of bioactive molecules, primarily in the areas of oncology and neuroscience.[1]

Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[11][12] The amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The carboxylic acid group provides a convenient handle for further derivatization, allowing for the exploration of the solvent-exposed region of the kinase and the optimization of pharmacokinetic properties.

Caption: Generalized interaction of an aminopyridine-based inhibitor with a kinase active site.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission.[13][14] Modulators of nAChRs have therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The aminopyridine core of 2-Amino-4-methylnicotinic acid can serve as a scaffold for the development of novel nAChR agonists, antagonists, or allosteric modulators.[15] The functional groups on the molecule allow for the systematic modification of its structure to achieve desired selectivity and potency for different nAChR subtypes.

Conclusion

2-Amino-4-methylnicotinic acid is a strategically important heterocyclic building block with significant potential in drug discovery. Its versatile chemical nature allows for its incorporation into a wide range of molecular architectures, particularly for the development of kinase inhibitors and nicotinic acetylcholine receptor modulators. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and key analytical considerations. As the demand for novel therapeutics in oncology and neuroscience continues to grow, the utility of such well-defined chemical scaffolds is expected to increase, making 2-Amino-4-methylnicotinic acid a valuable tool for medicinal chemists and drug development professionals.

References

-

MySkinRecipes. 2-Amino-4-methylnicotinic acid. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Available from: [Link]

-

PubChem. 2-Aminonicotinic acid. Available from: [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

PrepChem.com. Synthesis of 2-amino-4-methyl-3-pyridinol. Available from: [Link]

- Google Patents. A kind of synthesis of picoline of 2 amino 4 and its purification process.

-

ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]

-

SD Fine-Chem. 2-amino-4-methyl pyridine (for synthesis). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Available from: [Link]

-

PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. Available from: [Link]

-

NIST WebBook. 2-Pyridinamine, 4-methyl-. Available from: [Link]

- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available from: [Link]

-

ResearchGate. analysis of amino acids by high performance liquid chromatography. Available from: [Link]

-

PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Available from: [Link]

- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

PubChem. 2-Amino-4-methyl-nicotinonitrile. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubChem. 2-Methylnicotinic acid. Available from: [Link]

-

NIST WebBook. 2-Amino-4-methyl-3-nitropyridine. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

Cenmed. 2-Amino-4-methylnicotinic acid (C007B-445219). Available from: [Link]

-

SpectraBase. 2-amino-6-phenyl-4-(1-phenylethyl)nicotinic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Available from: [Link]

-

PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors. Available from: [Link]

-

Wikipedia. Nicotinic agonist. Available from: [Link]

-

PubMed. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Available from: [Link]

-

PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

PubMed. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]. Available from: [Link]

-

Medizinische Fakultät Münster. Amino acids. Available from: [Link]

-

PubMed Central. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Available from: [Link]

-

PubMed Central. The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Available from: [Link]

-

MassBank. Methionine. Available from: [Link]

-

Peak Proteins. MASS SPECTROMETRY AID. Available from: [Link]

Sources

- 1. 2-Amino-4-methylnicotinic acid [myskinrecipes.com]

- 2. 2-AMINO-4-METHYLNICOTINIC ACID, | 38076-82-3 [chemicalbook.com]

- 3. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methyl-nicotinic acid methyl ester | 76336-16-8 [sigmaaldrich.com]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 14. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of 2-Amino-4-methylnicotinic Acid: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methylnicotinic acid, a pivotal heterocyclic building block in the synthesis of a diverse range of biologically active compounds. While direct pharmacological studies on 2-Amino-4-methylnicotinic acid are not extensively documented in publicly available literature, its integral role as a key intermediate provides significant insights into its potential biological relevance. This document will explore the compound's chemical properties, its strategic importance in the synthesis of potent therapeutic agents, and infer its potential biological activities based on the well-characterized functions of its derivatives. We will delve into its utility in the development of nicotinic receptor modulators, kinase inhibitors, and anti-inflammatory agents, providing a forward-looking perspective for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Scaffold

2-Amino-4-methylnicotinic acid (CAS No: 38076-82-3, Molecular Formula: C₇H₈N₂O₂) is a substituted pyridine carboxylic acid that has emerged as a valuable intermediate in medicinal chemistry and agrochemical research.[1][2] Its unique structural arrangement, featuring a pyridine ring substituted with an amino group, a carboxylic acid, and a methyl group, offers multiple reactive sites for chemical modification. This versatility allows for its incorporation into a wide array of complex molecular architectures, making it a sought-after precursor for compounds with significant biological activities.[1] The presence of both amino and carboxylic acid functional groups facilitates straightforward derivatization, a crucial feature for combinatorial chemistry and the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

This guide will illuminate the known applications of 2-Amino-4-methylnicotinic acid as a foundational element for synthesizing molecules with established therapeutic potential. By examining the biological targets and mechanisms of action of these derivatives, we can extrapolate the inherent potential of the 2-Amino-4-methylnicotinic acid scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Amino-4-methylnicotinic acid is essential for its application in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 38076-82-3 | [1] |

| Appearance | White to off-white crystalline powder | Vendor Information |

| Solubility | Soluble in many organic solvents | General Chemical Knowledge |

Synthetic Utility and Pathways

The primary recognized value of 2-Amino-4-methylnicotinic acid lies in its role as a versatile starting material. Several synthetic routes to produce this and related aminonicotinic acids have been developed, often with the goal of creating more complex, biologically active molecules.[2]

Diagram: Synthetic Trajectory of 2-Amino-4-methylnicotinic Acid

Caption: Synthetic utility of 2-Amino-4-methylnicotinic acid.

Inferred Biological Activity from Key Derivatives

While direct biological data for 2-Amino-4-methylnicotinic acid is sparse, the well-documented activities of its derivatives provide a strong basis for inferring its potential biological significance.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

2-Amino-4-methylnicotinic acid is a key building block in the synthesis of nicotinic receptor modulators.[1] nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and their dysfunction is implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The structural framework of 2-Amino-4-methylnicotinic acid likely contributes to the binding affinity and selectivity of its derivatives for different nAChR subtypes.

Kinase Inhibition

The scaffold of 2-Amino-4-methylnicotinic acid is utilized in the preparation of kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of cancer and inflammatory diseases. The pyridine and amino functionalities of the core structure can serve as key hydrogen bond donors and acceptors, facilitating interaction with the ATP-binding pocket of various kinases.

A patent for 2-methyl nicotinate, a closely related compound, highlights its use as an intermediate for the oncolytic drug BAY-1082439 and the IKK beta inhibitor ML-120B, underscoring the relevance of this chemical class in cancer therapy.

Anti-Inflammatory Potential

The use of 2-Amino-4-methylnicotinic acid as an intermediate for anti-inflammatory agents suggests its potential contribution to this therapeutic area.[1] A structurally analogous compound, 2-amino-4-methylpyridine, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. This suggests that the 2-amino-4-methylpyridine core, present in 2-Amino-4-methylnicotinic acid, may be a key pharmacophore for iNOS inhibition.

Diagram: Inferred Biological Targets

Caption: Potential biological targets of the 2-Amino-4-methylnicotinic acid scaffold.

Experimental Protocols: A Focus on Synthesis

Given the primary application of 2-Amino-4-methylnicotinic acid as a synthetic intermediate, this section provides a generalized, conceptual workflow for its utilization in the synthesis of a hypothetical bioactive derivative.

Workflow: Synthesis of a Hypothetical Bioactive Derivative

-

Activation of the Carboxylic Acid:

-

Dissolve 2-Amino-4-methylnicotinic acid in a suitable aprotic solvent (e.g., Dichloromethane, Dimethylformamide).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., Diisopropylethylamine) to activate the carboxylic acid for amide bond formation.

-

Stir at room temperature for 30-60 minutes.

-

-

Amide Coupling:

-

To the activated acid solution, add the desired primary or secondary amine.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

-

Diagram: Generalized Synthetic Workflow

Caption: Generalized workflow for derivatization.

Safety and Handling

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Perspectives and Conclusion

2-Amino-4-methylnicotinic acid stands as a testament to the importance of versatile chemical intermediates in the advancement of pharmacology and agrochemistry. While its own biological activity remains an area ripe for further investigation, its established role as a precursor to potent modulators of key biological targets underscores its significance. Future research could focus on screening 2-Amino-4-methylnicotinic acid itself in a broad range of biological assays to uncover any intrinsic pharmacological properties. Furthermore, the continued exploration of new derivatives based on this scaffold holds promise for the discovery of novel therapeutic agents and agrochemicals. The insights provided in this guide aim to equip researchers with a foundational understanding of this valuable compound and to stimulate further inquiry into its potential applications.

References

-

MySkinRecipes. 2-Amino-4-methylnicotinic acid. Available from: [Link].

Sources

"2-Amino-4-methylnicotinic acid derivatives and analogs"

An In-Depth Technical Guide to 2-Amino-4-methylnicotinic Acid Derivatives and Analogs

Foreword: The Strategic Value of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to a multitude of biological targets with high affinity. The pyridine ring, a cornerstone of numerous natural products and synthetic drugs, is a quintessential example. Within this class, the 2-aminonicotinic acid backbone serves as a particularly versatile template. The strategic placement of the amino and carboxylic acid groups provides ideal vectors for derivatization, enabling chemists to meticulously tune physicochemical properties and biological activity. This guide focuses on a specific, highly valuable subset: 2-Amino-4-methylnicotinic acid and its analogs . The addition of the 4-methyl group introduces subtle yet significant steric and electronic modifications that influence molecular conformation and receptor interaction, opening new avenues for drug discovery. This document provides a technical deep-dive into the synthesis, characterization, and biological evaluation of this promising chemical class, grounded in field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of 2-amino-4-methylnicotinic acid derivatives is not merely a procedural exercise; it is a strategic process where the choice of reactants and conditions directly dictates the yield, purity, and feasibility of large-scale production. The inherent reactivity of the pyridine ring, coupled with the directing effects of the amino and carboxyl groups, allows for several robust synthetic approaches.

Foundational Synthesis via Multi-Component Reactions

One of the most elegant and efficient methods for constructing the core nicotinonitrile scaffold (a direct precursor to nicotinic acids) involves a one-pot, multi-component reaction. This approach is favored for its atom economy and operational simplicity. A common strategy involves the condensation of a chalcone with malononitrile in the presence of ammonium acetate.

Causality Insight: The use of chalcones (α,β-unsaturated ketones) as a starting material is a strategic choice. They are readily synthesized from various acetophenones and aldehydes, allowing for immense diversity in the final product's substituents at the 4- and 6-positions of the pyridine ring[1]. Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring formation.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile Derivatives[1]

This protocol describes a representative two-step synthesis, which is broadly applicable for generating a library of analogs.

Step 1: Chalcone Synthesis

-

Dissolve 10 mmol of the desired acetophenone and 10 mmol of the corresponding aldehyde in ethanol.

-

Add a 10% alcoholic sodium hydroxide (NaOH) solution dropwise under stirring at room temperature.

-

Continue stirring until a precipitate forms or thin-layer chromatography (TLC) indicates the consumption of starting materials.

-

Filter the resulting solid, wash with cold ethanol, and dry. The chalcone is typically used in the next step without further purification.

-

Scientist's Note: The use of a catalytic amount of a strong base like NaOH is critical for deprotonating the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation.

-

Step 2: Pyridine Ring Formation

-

In a round-bottom flask, combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol).

-

Add absolute ethanol as the solvent and fit the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aminonicotinonitrile derivative.

-

Self-Validation: The success of this reaction is validated by the disappearance of the chalcone spot on TLC and the appearance of a new, typically fluorescent, product spot. Final structure confirmation requires spectroscopic analysis (Section 2).

-

Alternative & Industrial-Scale Syntheses

For specific analogs, particularly those used as key pharmaceutical intermediates, alternative routes are employed. A notable example is the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID), which is a 2-(arylamino) nicotinic acid derivative. An improved, solvent-free method utilizes boric acid as a catalyst for the reaction between 2-chloronicotinic acid and an aniline derivative[2].

Causality Insight: The solvent-free approach is highly advantageous in pharmaceutical manufacturing as it reduces volatile organic compound (VOC) emissions, simplifies product workup, and often leads to higher yields[2]. Boric acid acts as a mild and safe Lewis acid catalyst, activating the 2-chloronicotinic acid towards nucleophilic substitution.

A general workflow for the synthesis of these derivatives is illustrated below.

Caption: General synthetic pathways for 2-aminonicotinic acid analogs.

Physicochemical and Spectroscopic Characterization

Unambiguous structure elucidation and purity assessment are non-negotiable in drug development. A multi-technique approach is essential for a self-validating characterization package.

Core Analytical Workflow

-

Chromatography (HPLC/TLC): The first step post-synthesis is to assess purity. High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is the gold standard for quantitative purity analysis[3]. A gradient elution using a mobile phase of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically employed.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight of the compound, offering immediate confirmation of the target molecule's formation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing definitive evidence of the chemical formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. They provide information on the number and connectivity of protons and carbons, allowing for the complete assignment of the molecular structure.

-

Infrared (IR) Spectroscopy: FT-IR is a rapid technique used to identify key functional groups. For this class of compounds, characteristic peaks confirm the presence of N-H bonds in the amino group and the C≡N stretch in nitrile precursors or the C=O stretch in the final carboxylic acids[1].

-

X-ray Crystallography: For novel compounds, obtaining a single crystal and performing X-ray diffraction analysis provides the absolute, unambiguous 3D structure of the molecule in the solid state[4].

Protocol: Standard Characterization of a Novel 2-Amino-4-aryl-6-aryl-nicotinonitrile

-

Purity Check: Dissolve ~1 mg of the compound in 1 mL of methanol. Inject 5 µL onto a C18 HPLC column. Run a 5-95% acetonitrile/water gradient over 15 minutes, with UV detection at 254 nm and 280 nm. The goal is a single major peak with >95% purity.

-

Mass Verification: Divert the HPLC eluent to an electrospray ionization (ESI) mass spectrometer. Look for the [M+H]⁺ ion corresponding to the calculated molecular weight.

-

Structure Elucidation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Expect to see signals for the aromatic protons, a singlet for the pyridine ring proton, and a characteristic broad singlet for the amino (-NH₂) protons[1].

-

Acquire a ¹³C NMR spectrum to observe all unique carbon atoms.

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed to resolve complex structures.

-

-

Functional Group ID: Prepare a KBr pellet or use an ATR accessory to acquire an FT-IR spectrum. Identify key vibrational bands.

Table 1: Representative Spectroscopic Data for 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile[1]

| Technique | Key Observations | Interpretation |

| FT-IR | 3412, 3327 cm⁻¹ (broad); 2209 cm⁻¹ (sharp) | N-H stretching of the primary amine; C≡N stretching of the nitrile group. |

| ¹H-NMR | δ 7.55-7.00 (m, Ar-H); δ 5.34 (s, 2H); δ 3.87 (s, 3H) | Aromatic protons; Broad singlet of the -NH₂ group; Singlet of the methoxy (-OCH₃) group. |

| ¹³C-NMR | δ 160.16, 160.07, 159.84, 153.83...; δ 116.90; δ 55.45 | Resonances for aromatic and pyridine ring carbons; Carbon of the C≡N group; Carbon of the -OCH₃ group. |

A Survey of Biological Activities and Therapeutic Potential

The true value of the 2-amino-4-methylnicotinic acid scaffold lies in the diverse biological activities exhibited by its derivatives. This structural template has proven to be a fertile ground for identifying leads in oncology, inflammation, and infectious diseases.

Anticancer Activity

Derivatives of this class have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has shown anti-proliferative activity against breast (MCF-7), lung (A549), liver (HepG2), and colon (HT-29) cancer cells[5]. The mechanism often involves the inhibition of critical cellular pathways. For example, their role as building blocks for kinase inhibitors is an area of active investigation[6].

Caption: Hypothetical mechanism for anticancer activity via kinase inhibition.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. The 2-aminonicotinic acid scaffold is related to potent NSAIDs like Flunixin, which functions as a cyclooxygenase (COX) inhibitor[2]. More recent research has uncovered novel derivatives that inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages[7]. This suggests that newer analogs may offer more targeted anti-inflammatory action with potentially improved gastric safety profiles compared to traditional NSAIDs[7].

Antimicrobial Activity

The emergence of drug-resistant microbes is a global health crisis. Nicotinic acid derivatives have been explored as a source of new antimicrobial agents. Studies have shown that derivatization, such as the formation of 4-thiazolidinones or 1,3,4-oxadiazolines from the core structure, can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species[8][9][10].

Scientist's Note: The mechanism of antimicrobial action can vary. Some compounds may disrupt cell wall synthesis, while others could interfere with nucleic acid replication or essential metabolic enzymes. Identifying the precise target is a critical step in optimizing these leads.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Nicotinic Acid Derivatives[9]

| Compound ID | Substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) |

| 13 | 5-nitrofuran (Acylhydrazone) | 1.95 - 15.62 | High Activity | Good/Moderate |

| 25 | 5-nitrofuran (Oxadiazoline) | 7.81 | 7.81 | 31.25 - 125 |

| Ciprofloxacin | (Reference Drug) | 0.20 | 0.10 | 0.02 |

Data synthesized from the source to illustrate representative activity.

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications impact biological activity is the essence of medicinal chemistry. For the 2-amino-4-methylnicotinic acid scaffold, several key SAR trends can be inferred from existing research.

-

The 2-Amino Group: This group is a critical hydrogen bond donor and a key site for derivatization. Converting it to an amide, sulfonamide, or substituting it with aryl groups (as in Flunixin) drastically alters the compound's properties and target specificity[2][8].

-

The Carboxylic Acid (Position 3): This group is a hydrogen bond acceptor and is often crucial for binding to enzyme active sites. Esterification or conversion to an amide (bioisosteric replacement) can modulate potency, cell permeability, and pharmacokinetic properties.

-

The Pyridine Ring Substituents (Positions 4, 5, 6):

-

The 4-methyl group provides a steric and electronic anchor that differentiates this class from other nicotinic acids.

-

Introducing bulky, lipophilic groups (like substituted phenyl rings) at positions 4 and 6, as seen in the nicotinonitrile series, is a successful strategy for enhancing cytotoxic activity[1]. The electronic nature (electron-donating vs. electron-withdrawing) of the substituents on these phenyl rings further tunes the activity[11].

-

Caption: Key structure-activity relationship points on the 2-aminonicotinic acid scaffold.

Future Directions and Applications

The 2-amino-4-methylnicotinic acid framework remains a scaffold of high interest with significant untapped potential.

-

Kinase Inhibitor Development: Given their utility as building blocks, a systematic exploration of these derivatives against a broad panel of kinases could yield novel and selective inhibitors for oncology and autoimmune diseases[6].

-

Agrochemicals: The structural features of these compounds make them suitable for developing novel pesticides and herbicides, an application that leverages their inherent biological activity[6].

-

Combinatorial Chemistry: The ease of derivatization at multiple positions makes this scaffold ideal for combinatorial library synthesis, enabling high-throughput screening to identify new leads for a wide array of biological targets[6].

By combining rational design based on SAR with efficient, modern synthetic methodologies, the 2-amino-4-methylnicotinic acid class of compounds will undoubtedly continue to be a valuable source of new therapeutic agents and chemical tools.

References

- Benchchem. (n.d.). Mechanistic Investigations of Biological Activities of 2 Amino 4 Methylnicotinic Acid and Its Derivatives.

- MySkinRecipes. (n.d.). 2-Amino-4-methylnicotinic acid.

- Benchchem. (n.d.). 2-Amino-4,6-dimethylnicotinic Acid | CAS 106837-89-2.

-

Azizian, J., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. Available at: [Link]

- Benchchem. (n.d.). 2-Amino-4-phenylnicotinic Acid | Research Chemical.

-

ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753–766. Available at: [Link]

-

Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3285. Available at: [Link]

-

Patel, N. B., & Shaikh, F. M. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia pharmaceutica, 78(4), 753–765. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link]

- Google Patents. (2017). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

-

Romagnoli, R., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & medicinal chemistry, 20(2), 996–1007. Available at: [Link]

-

Muralidharan, S., et al. (2013). Single Crystal Structure and Characterization of 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. Asian Journal of Chemistry, 25(18), 10321-10325. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-4-methylnicotinic acid [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-4-methylnicotinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-4-methylnicotinic acid (C₇H₈N₂O₂), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The structural elucidation of this molecule is paramount for ensuring the quality and efficacy of downstream applications, including the development of nicotinic receptor modulators and anti-inflammatory agents.[1] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

2-Amino-4-methylnicotinic acid is a substituted pyridine derivative with amino and carboxylic acid functional groups. These features, along with the methyl group, give rise to a unique spectroscopic fingerprint that can be used for its unambiguous identification and characterization.

Structure:

(Note: A proper 2D chemical structure diagram would be ideal here if the platform supported it.)

This guide will now delve into the specific spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-4-methylnicotinic acid, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Amino-4-methylnicotinic acid is expected to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H5 | The proton at position 5 is adjacent to the electron-withdrawing carboxylic acid group and is expected to be downfield. |

| ~6.5 | s | 1H | H6 | The proton at position 6 is ortho to the electron-donating amino group and is expected to be upfield. |

| ~2.3 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in a typical aliphatic region. |

| Broad | s | 2H | -NH₂ | The amino group protons are exchangeable and will likely appear as a broad singlet. |

| Broad | s | 1H | -COOH | The carboxylic acid proton is also exchangeable and will appear as a broad singlet, typically further downfield. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Amino-4-methylnicotinic acid will give rise to a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[3] |

| ~160 | C2 | The carbon bearing the amino group (C2) is expected to be significantly downfield due to the deshielding effect of the nitrogen. |

| ~150 | C4 | The carbon with the methyl substituent (C4) will also be in the aromatic region. |

| ~148 | C6 | The C6 carbon is adjacent to the ring nitrogen and will be deshielded. |

| ~108 | C5 | The C5 carbon is shielded by the amino group and is expected to be the most upfield of the aromatic carbons. |

| ~105 | C3 | The C3 carbon, to which the carboxylic acid is attached, will be in the aromatic region. |

| ~20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region.[3] |

Note: These are predicted values based on typical chemical shifts for similar structures.[3][4][5]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Workflow for NMR Data Acquisition:

Caption: Step-by-step procedure for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 2-Amino-4-methylnicotinic acid (Molecular Weight: 152.15 g/mol ), electrospray ionization (ESI) is a suitable technique. [1] Expected Mass Spectrometry Data (Positive Ion ESI):

| m/z | Ion |

| 153.06 | [M+H]⁺ |

| 136.06 | [M+H - NH₃]⁺ |

| 108.05 | [M+H - COOH]⁺ |

The fragmentation pattern will likely involve the loss of the amino group as ammonia and the carboxylic acid group as formic acid or carbon dioxide. The exact fragmentation will depend on the collision energy used in MS/MS experiments.

Experimental Protocol: MS Data Acquisition (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of small molecules.

Workflow for LC-MS Data Acquisition:

Caption: General workflow for LC-MS analysis of 2-Amino-4-methylnicotinic acid.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust methodology for the structural confirmation and quality control of 2-Amino-4-methylnicotinic acid. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for regulatory compliance and scientific integrity.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000254). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-4-methylnicotinic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 3–21.

-

Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Retrieved from [Link]

- Li, Y., & Li, L. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 732–739.

- Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123.

-

Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

Sources

The Elucidation of Molecular Architecture: A Technical Guide to Determining the Crystal Structure of 2-Amino-4-methylnicotinic Acid

Foreword: As a Senior Application Scientist, it is understood that the precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function and behavior. This is particularly true in the realm of drug development, where the solid-state properties of an active pharmaceutical ingredient (API) can dictate its efficacy, stability, and manufacturability. This guide addresses the topic of the crystal structure of 2-Amino-4-methylnicotinic acid, a key intermediate in the synthesis of various therapeutic agents.[1] It is important to note that, at the time of this writing, a definitive crystal structure for this specific compound is not publicly available. Therefore, this document serves as both a comprehensive technical guide and a strategic workflow for researchers seeking to determine this novel crystal structure. We will proceed with an in-depth exploration of the necessary experimental and analytical steps, grounded in established scientific principles.

The Significance of Crystalline Form in Drug Development

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[1][2] These different polymorphs, while chemically identical, can exhibit vastly different physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting the bioavailability of the drug.[3]

-

Thermal Stability: Influencing the shelf-life and storage conditions.[1][4]

-

Mechanical Properties: Impacting tablet formation and manufacturing processes.[3]

Therefore, the unambiguous determination of the crystal structure of 2-Amino-4-methylnicotinic acid is a critical step in controlling its solid-state properties and ensuring the development of a safe, stable, and effective pharmaceutical product.[4][5]

A Proposed Pathway for Structure Determination

The journey from a powdered sample to a fully characterized crystal structure is a multi-step process that requires careful planning and execution. The following sections outline a robust workflow for achieving this goal.

Step 1: Synthesis and Purification of 2-Amino-4-methylnicotinic Acid

The quality of the starting material is paramount for successful crystallization. A plausible synthetic route to 2-Amino-4-methylnicotinic acid involves the amination of a suitable precursor, such as 2-chloro-4-methylnicotinic acid.

Proposed Synthesis Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-4-methylnicotinic acid in an aqueous ammonia solution.

-

Heating: Heat the mixture at a temperature range of 120-150°C for several hours. The progress of the reaction should be monitored by an appropriate technique like High-Performance Liquid Chromatography (HPLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The pH of the solution is then adjusted to the isoelectric point of 2-Amino-4-methylnicotinic acid to induce precipitation.

-

Purification: The crude product should be collected by filtration and purified by recrystallization from a suitable solvent to achieve high purity (ideally >99%).

Step 2: Growth of High-Quality Single Crystals

Growing single crystals suitable for X-ray diffraction can be an iterative process. Several techniques should be employed to find the optimal conditions.[6][7]

| Crystallization Method | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly over days or weeks.[6][8][9] | The rate of evaporation can be controlled by the opening of the container. A dust-free environment is crucial to prevent unwanted nucleation.[9] |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[6][10] | This method is highly effective for small quantities of material.[6] The choice of solvent and anti-solvent is critical. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7][8] | The rate of cooling should be very slow to allow for the growth of large, well-ordered crystals. |

Solvent selection is a critical parameter. A range of solvents with varying polarities should be screened. Given the structure of 2-Amino-4-methylnicotinic acid, solvents such as water, ethanol, methanol, and mixtures thereof are good starting points.

Step 3: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for X-ray analysis.[11] SCXRD is the gold standard for determining the three-dimensional structure of molecules.[12][13][14]

The SCXRD Workflow:

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11]

-

Structure Solution: The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the space group of the crystal. The initial arrangement of atoms in the unit cell is then determined using computational methods.[15]

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure, including bond lengths, bond angles, and atomic coordinates.

Predicted Intermolecular Interactions

Based on the functional groups present in 2-Amino-4-methylnicotinic acid (a carboxylic acid, an amino group, and a pyridine ring), we can predict the formation of a robust network of intermolecular hydrogen bonds. These interactions will be the primary drivers of the crystal packing.

Potential Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimer: The carboxylic acid groups of two molecules can form a classic dimeric R22(8) ring motif through strong O-H···O hydrogen bonds.

-

Amino-Carboxylate Interaction: The amino group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

-

Amino-Pyridine Interaction: The amino group can also donate a hydrogen bond to the nitrogen atom of the pyridine ring.

-

Zwitterionic Form: It is also possible that the molecule crystallizes as a zwitterion, where the proton from the carboxylic acid is transferred to the pyridine nitrogen or the amino group. This would lead to strong N+-H···O- hydrogen bonds.

The precise nature of these interactions can only be confirmed through experimental structure determination. Computational methods, such as Density Functional Theory (DFT), can also be employed to predict the most stable hydrogen bonding patterns.[16][17]

Conclusion and Future Outlook

The determination of the crystal structure of 2-Amino-4-methylnicotinic acid is a crucial undertaking for any research program involving this compound. This guide provides a comprehensive, field-proven workflow for achieving this objective, from chemical synthesis to final structure refinement. The resulting structural information will be invaluable for understanding the solid-state chemistry of this important pharmaceutical intermediate, enabling rational control over its physical properties and facilitating the development of robust and reliable drug products. It is our hope that this guide will serve as a valuable resource for researchers in their quest to elucidate the molecular architecture of this and other novel compounds.

References

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 9. How To [chem.rochester.edu]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rigaku.com [rigaku.com]

- 14. rigaku.com [rigaku.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches [frontiersin.org]

- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]